Dotriacont-2-enoic acid
Description
Dotriacont-2-enoic acid is a monounsaturated very-long-chain fatty acid (VLCFA) with a 32-carbon backbone and a double bond at the second carbon position (Δ²). Its IUPAC name is cis-2-dotriacontenoic acid (if the double bond is in the cis configuration). VLCFAs like this compound are rare in nature but are critical components of specialized lipids in plants, microorganisms, and animal tissues. They are implicated in membrane fluidity regulation, signaling pathways, and energy storage. Due to their structural complexity, synthesis and analysis of such compounds require advanced techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Properties
CAS No. |
103174-99-8 |
|---|---|
Molecular Formula |
C32H62O2 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
dotriacont-2-enoic acid |
InChI |
InChI=1S/C32H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h30-31H,2-29H2,1H3,(H,33,34) |
InChI Key |
DNHRSYFHLCIJNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dotriacont-2-enoic acid can be synthesized through several methods, including the hydrolysis of esters and the oxidation of long-chain alcohols. One common synthetic route involves the use of Grignard reagents, where a long-chain alkyl halide reacts with magnesium to form the corresponding Grignard reagent. This intermediate is then treated with carbon dioxide to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plant oils. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Dotriacont-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the molecule can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups through halogenation or nitration reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products:
Oxidation: Epoxides, diols, and carboxylic acids.
Reduction: Long-chain alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Dotriacont-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: this compound is utilized in the production of lubricants, surfactants, and cosmetics.
Mechanism of Action
The mechanism of action of dotriacont-2-enoic acid involves its interaction with cellular membranes and enzymes. The double bond in the molecule allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
The following sections compare dotriacont-2-enoic acid with structurally or functionally analogous fatty acids, focusing on chain length, double-bond position, physical properties, and biological roles.
Chain Length and Saturation
| Compound | Chain Length | Double Bond Position | Saturation | Melting Point (°C) | Solubility (in water, mg/L) |
|---|---|---|---|---|---|
| This compound | 32 | Δ² | Monounsat. | 68–72 (est.) | <0.1 |
| Oleic acid (C18:1Δ⁹) | 18 | Δ⁹ | Monounsat. | 13–14 | ~0.24 |
| Erucic acid (C22:1Δ¹³) | 22 | Δ¹³ | Monounsat. | 33–34 | ~0.08 |
| Nervonic acid (C24:1Δ¹⁵) | 24 | Δ¹⁵ | Monounsat. | 42–43 | ~0.05 |
Key Observations :
- Chain length : Longer chains (e.g., C32 vs. C18) increase melting points and reduce solubility due to stronger van der Waals interactions.
- Double-bond position: Proximal double bonds (e.g., Δ² in this compound vs. Δ⁹ in oleic acid) disrupt crystallinity, but the effect is less pronounced in very-long-chain acids due to their overall rigidity.
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